molecular formula C9H8Cl2N2 B13044168 (3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile

(3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile

Cat. No.: B13044168
M. Wt: 215.08 g/mol
InChI Key: DBISZULIWLXZJR-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile ( 1241683-53-3) is a chiral, non-natural amino acid derivative of significant value in pharmaceutical research and development . Its molecular formula is C9H8Cl2N2, and it has a molecular weight of 215.08 . This compound serves as a critical synthetic intermediate, or "building block," for the construction of more complex molecules. The stereochemistry defined by the (3S) configuration is essential for achieving enantioselectivity in interactions with biological targets. The 3,4-dichlorophenyl moiety is a key functional feature, known to impart increased lipophilicity to molecules and influence their metabolic stability, which can be crucial for optimizing the pharmacokinetic properties of potential drug candidates . Furthermore, this aromatic group can modulate specific interactions with enzyme active sites or receptors, making the compound particularly useful in the design and synthesis of small molecule drugs and peptide-based therapeutics . As a versatile intermediate, it is employed in medicinal chemistry for creating targeted libraries for high-throughput screening and for the development of novel bioactive compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and safe handling procedures must be observed in a laboratory setting.

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

(3S)-3-amino-3-(3,4-dichlorophenyl)propanenitrile

InChI

InChI=1S/C9H8Cl2N2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1

InChI Key

DBISZULIWLXZJR-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC#N)N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Representative Synthetic Route

A representative synthesis involves the following steps:

Step Description Conditions Yield & Purity
1 Reaction of 3,4-dichlorophenylacetonitrile with glyoxylic acid or a suitable aldehyde derivative In presence of base (e.g., potassium carbonate), solvent such as methanol or DMSO, temperature controlled (0–20 °C) Formation of 3-(3,4-dichlorophenyl)-3-cyanoacrylic acid intermediate
2 Reduction of the cyanoacrylic acid intermediate using a hydride reducing agent (e.g., sodium borohydride or sodium cyanoborohydride) Temperature around 50–60 °C, stirring for 1.5–3 hours Conversion to 3-(3,4-dichlorophenyl)-3-cyanopropanoic acid with yields up to 90%, purity >95% (HPLC)
3 Amination step: Treatment of the reduced intermediate with ammonia or ammonium salts in presence of metal catalysts (e.g., Raney nickel) Controlled temperature (10–20 °C), acidic or neutral pH Formation of this compound with stereochemical control

Solvents and Reagents

  • Solvents : Methanol, ethanol, DMSO, toluene, dichloromethane, tetrahydrofuran, and mixtures thereof are commonly used depending on the step.
  • Bases : Potassium carbonate, sodium carbonate, or potassium hydroxide are employed to facilitate condensation and neutralization.
  • Reducing agents : Sodium borohydride and its derivatives are preferred for selective reduction.
  • Catalysts : Metal catalysts such as Raney nickel or palladium on carbon are used for hydrogenation and amination steps.

Reaction Conditions and Optimization

  • Temperature control is critical, with condensation reactions performed at low temperatures (0–20 °C) to prevent side reactions.
  • Reduction steps are typically carried out at moderate temperatures (50–60 °C) to balance reaction rate and selectivity.
  • Reaction times vary from 1.5 to 6 hours depending on the step and scale.
  • Purification involves aqueous workup, precipitation, filtration, washing, and drying to achieve high purity.

Comparative Data on Preparation Efficiency

Parameter Literature Method (Prior Art) Improved Method (Recent Patents)
Reaction Time 18–23 hours total 3–6 hours total
Yield 70–80% Up to 90%
Purity (HPLC) ~90% >95%
Temperature Range Broad, less controlled Optimized 0–65 °C
Cost Efficiency Higher due to longer reaction and purification Reduced due to shorter reaction and simpler workup

Research Findings and Notes

  • Recent patent literature highlights improved processes for related compounds (e.g., baclofen analogs) that can be adapted for 3,4-dichlorophenyl derivatives, focusing on better yields and purity with shorter reaction times by optimizing solvent choice, base, and reducing agent.
  • Stereochemical control is achieved by careful selection of reaction conditions and catalysts, ensuring the (3S) configuration predominates.
  • The use of sodium borohydride and its variants as reducing agents is favored for their selectivity and mild reaction conditions.
  • The final amino nitrile product is isolated by acid-base extraction and precipitation, ensuring removal of impurities and by-products.
  • Analytical techniques such as HPLC confirm the high purity (>95%) of the final compound, which is critical for its use in further synthetic or medicinal applications.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome
1 3,4-Dichlorophenylacetonitrile + glyoxylic acid + K2CO3, MeOH, rt Formation of cyanoacrylic acid intermediate Intermediate formed with high selectivity
2 Sodium borohydride reduction, 50–60 °C, 3 h Reduction to cyanopropanoic acid High yield (~90%), purity >95%
3 Metal catalyst (Raney Ni), ammonia, 10–20 °C Amination to amino nitrile This compound obtained

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2.1. Therapeutic Potential

Recent studies have indicated that (3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile may exhibit significant biological activities, including:

  • Antitumor Activity : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. Its structural features may enhance its interaction with specific molecular targets involved in tumor progression.
  • Neuroprotective Effects : Research has indicated potential neurotropic effects, suggesting that it could be beneficial in treating neurodegenerative diseases by promoting neurite outgrowth and neuronal survival .

2.2. Mechanistic Studies

Understanding the mechanism of action is crucial for assessing the therapeutic potential of this compound. Studies focusing on its binding affinity to various receptors and enzymes are essential to elucidate its biological pathways. This compound's interactions with molecular targets can provide insights into its pharmacological effects and help identify potential side effects or toxicity profiles .

Synthetic Utility in Organic Chemistry

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations allows chemists to explore new synthetic routes for producing pharmaceuticals and agrochemicals.

Table 1: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Properties
(3S)-3-Amino-3-(2,5-dichlorophenyl)propanenitrileDifferent dichloro substitutionVariations in reactivity and biological activity
(3S)-3-Amino-3-phenylpropanenitrileLacks dichloro substitutionDifferent reactivity profile
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanenitrileSimilar structure but different substitutionVariations in biological activity

This table illustrates how structural variations can influence the properties and applications of related compounds.

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

  • A study published in DrugBank highlighted its potential as a lead compound for developing new therapeutic agents targeting specific diseases .
  • Research conducted by Takahashi et al. examined the compound's role in inhibiting lipid peroxidation, showcasing its antioxidant properties which could be beneficial in various clinical settings .

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 3,4-dichlorophenyl group consistently elevates LogP (>5 in indazole derivatives), reducing water solubility . Fluorine or methoxy substitutions (e.g., 4-chloro-2-fluorophenyl or 2-fluoro-5-methoxyphenyl) may mitigate this but could alter target binding .
  • Stereochemical Impact : The (3S) configuration in propanenitrile derivatives may influence enantioselective interactions, though pharmacological data for the target compound remains unreported.

Pharmacological and Metabolic Profiles

  • Indatraline : Shares the 3,4-dichlorophenyl group and demonstrates cocaine-like effects with higher potency and prolonged action. Its metabolism involves aromatic hydroxylation and glucuronidation, with chlorine atoms aiding metabolite detection via isotopic patterns .
  • Target Compound : While metabolic data are unavailable, the dichlorophenyl group likely predisposes it to phase I hydroxylation, similar to indatraline. The nitrile group may introduce alternative pathways (e.g., hydrolysis to carboxylic acids).

Physicochemical Properties and Solubility Challenges

A comparative analysis of solubility-related parameters:

Property Target Compound 4-Chloro-2-fluorophenyl Analog 2-Fluoro-5-methoxyphenyl Analog 5-Amino-indazole Derivative
LogP (Predicted) ~4.5–5.2 ~3.8–4.3 ~2.5–3.0 >5
Water Solubility Low (µg/mL range) Moderate (inferred from fluorine) Higher (methoxy group) Very low (<10 µg/mL)
Commercial Status Not reported Discontinued Available Research-only

Implications :

  • The 3,4-dichlorophenyl group’s hydrophobicity necessitates formulation strategies (e.g., salt formation, prodrugs) for drug development.
  • Fluorine and methoxy substitutions improve solubility but may reduce target affinity or metabolic stability .

Biological Activity

(3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H10Cl2N2C_10H_{10}Cl_2N_2 with a molecular weight of approximately 215.08 g/mol. Its structure consists of an amino group and a nitrile group attached to a propanene backbone, along with a 3,4-dichlorophenyl substituent that influences its reactivity and biological properties.

Biological Activity

Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. Compounds with similar structures have been shown to inhibit tumor necrosis factor (TNF), indicating potential applications in treating conditions such as cachexia and endotoxic shock .

The biological effects of this compound are hypothesized to arise from its interactions with specific molecular targets, including enzymes and receptors involved in inflammatory processes or cancer pathways. The presence of the dichlorophenyl group is believed to enhance its binding affinity and specificity towards these targets.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzaldehyde with an appropriate amine under controlled conditions. The process may include:

  • Reagents : Commonly used reagents include catalysts to facilitate the reaction.
  • Conditions : The reaction is conducted under specific temperature and pressure conditions to achieve the desired stereochemistry.

Synthetic Route Example

StepReactionConditions
1Reaction of 3,4-dichlorobenzaldehyde with amineCatalyst, controlled temperature
2Purification through crystallization or chromatographyOptimized for yield

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds structurally similar to this compound:

  • Anti-inflammatory Activity : Research indicates that related compounds can inhibit TNF production in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Cytotoxicity Studies : In vitro studies have demonstrated moderate cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .

Summary of Findings

Study FocusKey Findings
Anti-inflammatoryInhibition of TNF production
CytotoxicityModerate effects on cancer cell lines

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for assessing its therapeutic potential. Preliminary research indicates that this compound may interact with enzymes or receptors involved in critical biological pathways. Further investigations are necessary to elucidate these interactions and their implications for drug development.

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